(4-Methylpyrimidin-2-yl)methanamine dihydrochloride

Descripción

IUPAC Nomenclature and Structural Descriptors

The compound This compound is systematically named according to IUPAC guidelines as 1-(4-methylpyrimidin-2-yl)methanamine dihydrochloride . This nomenclature reflects its structural features:

- A pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3).

- A methyl group at position 4 of the pyrimidine ring.

- An aminomethyl group (-CH2NH2) at position 2, which forms a dihydrochloride salt via protonation of the primary amine.

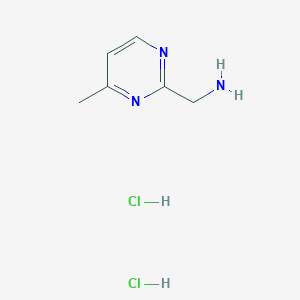

The molecular formula is C6H11Cl2N3 , with a molecular weight of 196.08 g/mol . The structural formula (Figure 1) highlights the substitution pattern and the chloride counterions stabilizing the protonated amine group.

Table 1: Key structural and molecular identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Methylpyrimidin-2-yl)methanamine dihydrochloride |

| Molecular Formula | C6H11Cl2N3 |

| Molecular Weight | 196.08 g/mol |

| Substituents | 4-methyl, 2-aminomethyl |

| Salt Form | Dihydrochloride |

CAS Registry Number and Regulatory Classification Codes

The compound is assigned the CAS Registry Number 1390654-85-9 , a unique identifier for chemical substances. Regulatory classifications include:

- MDL Number : MFCD22666535, used for inventory tracking in chemical databases.

- EC Number : Not formally assigned, as the compound is primarily a research chemical without widespread industrial use.

- GHS Classification : Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Table 2: Regulatory and identification codes

| Identifier | Code |

|---|---|

| CAS Registry Number | 1390654-85-9 |

| MDL Number | MFCD22666535 |

| GHS Hazard Statements | H302, H315, H319, H335 |

Propiedades

IUPAC Name |

(4-methylpyrimidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5-2-3-8-6(4-7)9-5;;/h2-3H,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJXAXSCFAHHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-85-0, 1390654-85-9 | |

| Record name | 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-methylpyrimidin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reductive Hydrogenation of 2-Cyanopyrimidine Derivatives

One common route involves catalytic hydrogenation of 2-cyanopyrimidine substrates under mild conditions to yield the corresponding aminomethyl derivative, which is then converted to the dihydrochloride salt.

| Parameter | Details |

|---|---|

| Starting material | 2-Cyanopyrimidine (e.g., 2-cyanopyrimidine) |

| Catalyst | 20% Palladium hydroxide on carbon |

| Solvents | Ethyl acetate and water |

| Base | Sodium hydroxide |

| Reaction temperature | Room temperature (20–25 °C) |

| Hydrogen pressure | 2 atm |

| Reaction time | 16 hours |

| Post-reaction treatment | Filtration, washing with brine, acidification with HCl gas |

| Yield | 76.8% |

| Purity | 99.1% (by HPLC) |

This method offers a high yield and purity, with the hydrochloride salt formed by bubbling HCl gas into the aqueous solution of the free amine, followed by isolation and drying.

Coupling Reactions Using Pyrimidin-2-ylmethanamine Hydrochloride

Another approach involves the coupling of pyrimidin-2-ylmethanamine hydrochloride with carboxylic acid derivatives activated by carbodiimide reagents in the presence of hydroxybenzotriazole and triethylamine. This method is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethyl acetate.

| Parameter | Details |

|---|---|

| Starting materials | Pyrimidin-2-ylmethanamine hydrochloride, carboxylic acid derivative |

| Coupling agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl), Hydroxybenzotriazole (HOBt) |

| Base | Triethylamine |

| Solvent | DMF or Ethyl acetate |

| Temperature | 0–5 °C (DMF system) or 50–55 °C (ethyl acetate system) |

| Reaction time | 14–24 hours (DMF), 6 hours (ethyl acetate) |

| Work-up | Quenching with aqueous potassium carbonate or water, extraction, filtration, solvent removal, recrystallization |

| Yield | 40–145 g scale yields reported (40–84%) |

| Purity | 96–99.6% by HPLC |

This method is valuable for preparing derivatives or intermediates involving the pyrimidinylmethanamine moiety, with high purity and controlled particle size distribution. The reaction conditions vary depending on the solvent system and scale.

Salt Formation and Purification

The dihydrochloride salt is generally prepared by treating the free base with hydrochloric acid, either by:

- Bubbling HCl gas into the solution of the free amine

- Addition of aqueous hydrochloric acid followed by crystallization

Purification steps often include:

- Filtration of the precipitated salt

- Washing with cold solvents (e.g., methanol, water)

- Drying under reduced pressure

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Cyanopyrimidine | Pd(OH)2/C, H2 (2 atm), NaOH, EtOAc/H2O, RT, 16 h | 76.8 | 99.1 | Direct conversion to amine hydrochloride |

| Carbodiimide-Mediated Coupling | Pyrimidin-2-ylmethanamine HCl + Carboxylic acid | EDCI-HCl, HOBt, Triethylamine, DMF, 0–5 °C, 14 h | 84.1 | 99.6 | High purity, suitable for scale-up |

| Carbodiimide Coupling (Ethyl Acetate) | Same as above | EDCI-HCl, HOBt, Triethylamine, EtOAc, 50–55 °C, 6 h | 40 | 96 | Requires preparative HPLC for purification |

Research Findings and Notes

- The reductive hydrogenation method is efficient for direct synthesis of the aminomethyl pyrimidine hydrochloride salt with high yield and purity.

- Carbodiimide-mediated coupling is versatile for synthesizing complex derivatives and is compatible with various solvents and temperatures.

- The use of hydroxybenzotriazole improves coupling efficiency and reduces side reactions.

- Purification by recrystallization and preparative HPLC ensures high purity suitable for pharmaceutical applications.

- Particle size distribution and thermal properties (DSC thermograms) have been characterized to ensure consistent quality of the final salt form.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylpyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Aplicaciones Científicas De Investigación

(4-Methylpyrimidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (4-Methylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .

Comparación Con Compuestos Similares

Positional Isomers: Methyl Group Variations

Variations in methyl group placement on the pyrimidine ring significantly influence electronic and steric properties.

Key Findings :

- The 4-methyl isomer may exhibit distinct reactivity due to steric and electronic effects compared to the 5-methyl analog.

- Dihydrochloride salts (e.g., 95% purity for 5-methyl isomer) generally offer higher solubility than monohydrochlorides .

Substituent Variations: Alkyl Group Diversity

Larger alkyl substituents increase molecular weight and hydrophobicity.

Key Findings :

Functional Group Additions: Heterocyclic Modifications

Incorporation of additional rings or functional groups alters physicochemical and biological profiles.

Key Findings :

- Piperidine-containing analogs (e.g., 265.15 g/mol) may enhance interactions with biological targets due to basic nitrogen sites .

- Polar functional groups (e.g., pyrrolidine-dione) improve solubility but introduce metabolic instability risks .

Research Findings and Implications

While detailed comparative studies are absent in the provided evidence, structural analysis reveals critical trends:

Salt Form : Dihydrochlorides (e.g., 95% purity for 5-methyl isomer ) generally outperform hydrochlorides in solubility, favoring in vitro assays.

Substituent Position : Methyl at the 4-position (target compound) may optimize electronic effects for nucleophilic substitutions compared to 5-position isomers.

Actividad Biológica

(4-Methylpyrimidin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound with significant biological activity, primarily due to its structural features that enable interactions with various biological targets. This article reviews the compound's biological activities, mechanisms of action, and potential applications in pharmacology and research.

Chemical Structure and Properties

The molecular formula of this compound is C7H10Cl2N2, with a molecular weight of approximately 195.07 g/mol. The compound's structure includes a pyrimidine ring substituted at the 4-position with a methyl group and linked to a methanamine group, which enhances its solubility and reactivity in biological systems due to the presence of two hydrochloride groups.

Research indicates that this compound acts on specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may function as an inhibitor or activator , modulating the activity of these targets and influencing processes such as:

- Neurotransmitter Systems : Preliminary studies suggest potential interactions with neurotransmitter systems that could affect mood regulation and cognitive functions.

- Inflammatory Pathways : The compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses .

Anti-inflammatory Effects

This compound has shown promising results in inhibiting COX enzymes. For instance, some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating strong potential for therapeutic applications in treating inflammatory conditions .

Neuroprotective Properties

Studies have highlighted the compound's neuroprotective potential, suggesting it may mitigate neurodegenerative processes. Its ability to interact with specific receptors involved in neurological pathways positions it as a candidate for further research in neuropharmacology.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds within the pyrimidine class have exhibited moderate to good activity against various bacterial strains. Future studies may explore the antimicrobial efficacy of this compound specifically .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopropylthis compound | C10H16Cl2N2 | Contains cyclopropyl group; potential neuroprotective effects |

| 4-Methylpyrimidin-2-ylmethanamine dihydrochloride | C7H10Cl2N2 | Lacks cyclopropyl group; simpler structure |

| Cyclobutylthis compound | C10H16Cl2N2 | Cyclobutyl instead of cyclopropyl; altered steric properties |

The unique combination of structural elements in this compound may confer distinct pharmacological properties compared to these similar compounds, warranting further investigation into its specific biological activities and therapeutic potentials.

Case Studies and Research Findings

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models have shown that compounds similar to this compound can significantly reduce inflammation markers compared to control groups .

- Neuropharmacological Studies : Preliminary findings indicate that this compound may influence neurotransmitter release and receptor activation, potentially leading to mood-enhancing effects.

- Synthetic Applications : The compound serves as a valuable intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals, illustrating its versatility beyond direct biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.